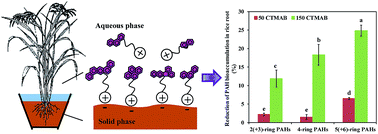Effects of cationic surfactant on the bioaccumulation of polycyclic aromatic hydrocarbons in rice and the soil microbial community structure†
RSC Advances Pub Date: 2017-08-25 DOI: 10.1039/C7RA07124H
Abstract
Cationic surfactants have been proposed as adsorbents for the remediation of aerobic agricultural soils contaminated with polycyclic aromatic hydrocarbons (PAHs). However, the effects of cationic surfactants on the bioavailability of PAHs in paddy soils and on the soil microbial community structure have not been investigated. In this study, cetyltrimethylammonium bromide (CTMAB) was added into an anaerobic PAH-contaminated soil planted with rice (Oryza sativa L.). After harvest, the addition of 150 mg kg−1 CTMAB significantly reduced the bioavailability of PAHs in the soil and thus the bioaccumulation of PAHs from the soil into the rice roots. Based on the results of Tenax extraction, when applied at appropriate concentrations, CTMAB retarded the PAH desorption from the soil. The above effectiveness of CTMAB was better for high-molecular-weight PAHs (four to six benzene rings) than low-molecular-weight PAHs (two to three benzene rings). Amendment with CTMAB increased the bacterial diversity, species richness, and most of the bacterial phyla (especially involving Acidobacteria and Firmicutes) in the soils (p < 0.05). The contents of organic matter, ammonium nitrogen, and bioavailable PAH concentrations were the top three soil attributes that influenced the bacterial community structure in paddy soils amended with CTMAB. This study indicates that CTMAB applied at appropriate levels, can effectively reduce the environmental risk of PAHs in rice production, primarily via immobilization, and benefit the soil microbial ecology in the short term.

Recommended Literature
- [1] Organotin chemistry. Part IV. The preparation of compounds of the composition R2Sn(OMe)X
- [2] Binuclear and tetranuclear Zn(ii) complexes with thiosemicarbazones: synthesis, X-ray crystal structures, ATP-sensing, DNA-binding, phosphatase activity and theoretical calculations†
- [3] A ferrocene-based organogel with multi-stimuli properties and applications in naked-eye recognition of F− and Al3+†
- [4] Using graphenenanosheets as a conductive additive to enhance the rate performance of spinel LiMn2O4 cathode material†
- [5] Coordination polymernanorods of Fe-MIL-88B and their utilization for selective preparation of hematite and magnetite nanorods†
- [6] Nanoengineered drug-releasing aluminium wire implants: comparative investigation of nanopore geometry, drug release and osteoblast cell adhesion
- [7] A completely controlled sphere-to-bilayer micellar transition: the molecular mechanism and application on the growth of nanosheets
- [8] Poster list
- [9] Computational investigation of CO2 electroreduction on tin oxide and predictions of Ti, V, Nb and Zr dopants for improved catalysis†
- [10] Determination of dissolved inorganic antimony(V) and antimony(III) species in natural waters by hydride generation atomic absorption spectrometry










